molecular formula C8H10N2O4S B042591 4-Acetamido-2-aminobenzenesulfonic acid CAS No. 88-64-2

4-Acetamido-2-aminobenzenesulfonic acid

Cat. No.: B042591
CAS No.: 88-64-2
M. Wt: 230.24 g/mol
InChI Key: FOINSAWEWXUXPQ-UHFFFAOYSA-N
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Description

4-Acetamido-2-aminobenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Sensors : It's used in the electrochemical copolymerization of aniline and anilinesulfonic acids for polyaniline-based electrochemical sensors (Şahin, Pekmez, & Yildiz, 2002).
  • Inhibiting Ion Uptake : It inhibits chloride and sulfate uptake in corn root protoplasts, influencing plasmalemma ATPase activity, relevant in agricultural research (Lin, 1981).
  • Protein Interactions : It causes conformational changes in bovine serum albumin (BSA) in vitro, pertinent to biological and medical studies (Liu, Cao, Lu, & Huo, 2011).
  • Pharmaceuticals : Incorporated into mefenamic acid, it maintains anti-inflammatory activity, significant in drug development (Mahdi, 2017).
  • Textile Industry : Treated cotton fabrics with its adducts exhibit higher antimicrobial activity against Staphylococcus aureus, useful in creating antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
  • Antiparasitic Properties : Its derivatives exhibit antiparasitic, specifically anti-coccidial activity, which is valuable in veterinary medicine (Rogers et al., 1964).
  • Dye Industry : It's used in the synthesis of dye intermediates, crucial in dye manufacturing processes (Chang-shun, 2008).

Safety and Hazards

The product causes burns of eyes, skin, and mucous membranes . It can also lead to the release of irritating gases and vapors upon thermal decomposition . The safety information pictograms indicate a warning, with hazard statements H315-H319-H335 .

Biochemical Analysis

Biochemical Properties

4-Acetamido-2-aminobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in the synthesis of monoazo anionic dyes, where it acts as a coupling component . The compound interacts with enzymes involved in sulfonation and acetylation processes, facilitating the transfer of sulfonic and acetyl groups to target molecules. These interactions are crucial for the formation of stable dye compounds used in various industrial applications.

Cellular Effects

This compound influences cellular processes by affecting cell signaling pathways and gene expression. In particular, it has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to changes in cellular metabolism and gene expression patterns, impacting cell growth and differentiation. The compound’s ability to alter these pathways makes it a valuable tool in studying cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in gene expression and cellular metabolism being observed even after the compound is no longer present. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce subtle changes in cellular function without causing significant toxicity . At higher doses, it may lead to adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a critical concentration of the compound is required to elicit a measurable biological response. These findings underscore the need for precise dosing and careful evaluation of potential toxic effects in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfonation and acetylation . It interacts with enzymes such as sulfotransferases and N-acetyltransferases, which facilitate the transfer of sulfonic and acetyl groups to various substrates. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution. These mechanisms are essential for determining the compound’s bioavailability and efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. These localization patterns are critical for understanding how the compound interacts with its target biomolecules and influences cellular function. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further regulate its activity and localization within the cell.

Properties

IUPAC Name

4-acetamido-2-aminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINSAWEWXUXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058974
Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-64-2
Record name 4-Acetamido-2-aminobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoacetanilide-4-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamido-2-aminobenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-2-aminobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOACETANILIDE-4-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE27AMZ5ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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